

Enalapril Stability: Core Concepts & Degradation Pathways

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Enalapril Maleate

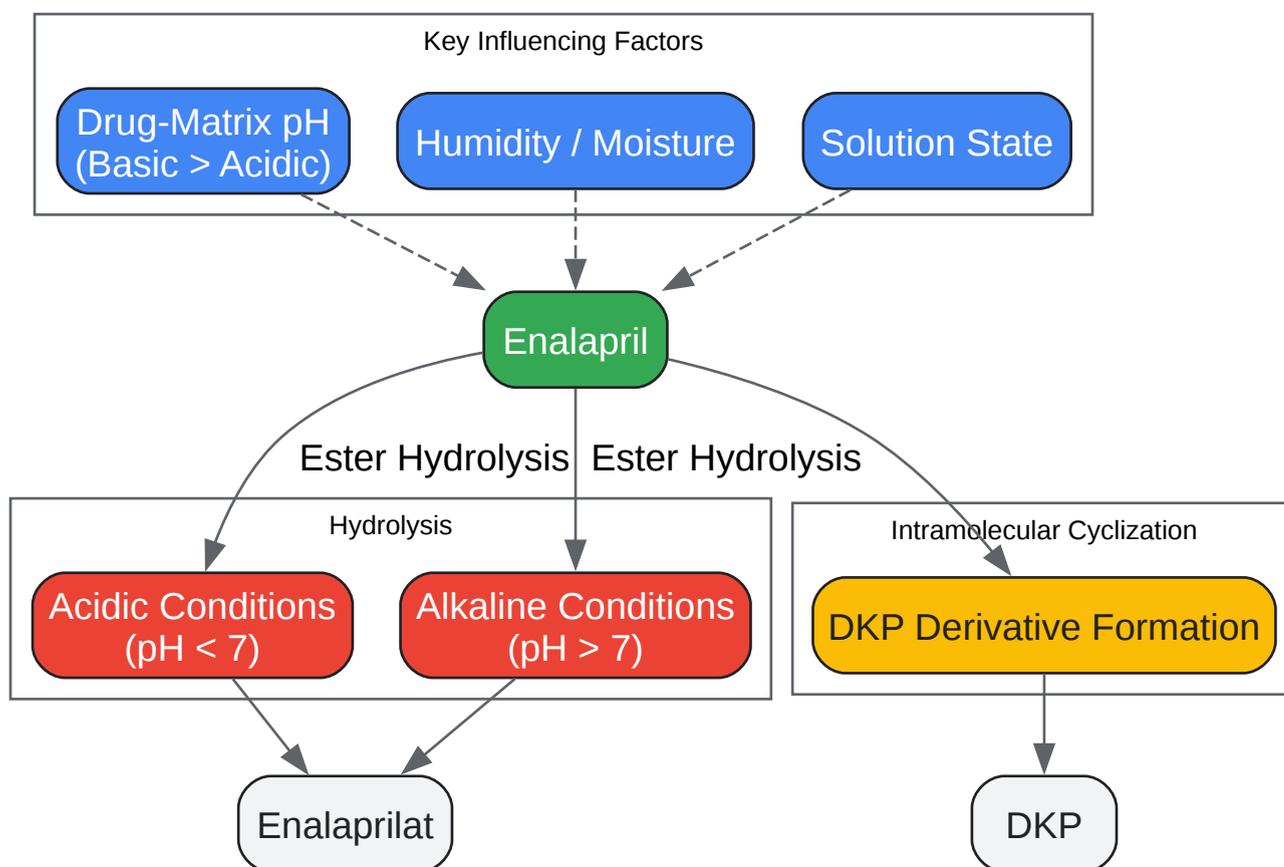
CAS No.: 76095-16-4

Cat. No.: S007505

[Get Quote](#)

Enalapril maleate is prone to degradation, primarily through hydrolysis and cyclization. The main degradation products are **enalaprilat** (the active diacid metabolite) and a **diketopiperazine (DKP)** derivative [1] [2]. Its stability is highly dependent on the **pH of its environment** and the **pH of the solid drug-matrix** in tablet formulations [2].

The flowchart below summarizes the primary degradation pathways and key influencing factors.



[Click to download full resolution via product page](#)

Stability-Informing Data & Experimental Protocols

Quantitative Degradation Data

The following table summarizes key quantitative findings on factors affecting enalapril stability.

Factor	Condition Details	Key Observation / Impact	Source
Drug-Matrix pH	Basic matrix vs. Acidic matrix	Degradation in a basic matrix was significantly higher than in an acidic one.	[2]
Hydrolytic Stress	0.1N HCl, 80°C	Maximum degradation occurred under acidic conditions.	[1]

Factor	Condition Details	Key Observation / Impact	Source
Photolytic Stress	Daylight vs. UV light	Dry powder showed 3.3% degradation in daylight vs. 0.2% under UV light.	[2]
State	Solid vs. Solution	The drug was unstable in solution but relatively stable in the solid-state .	[1]

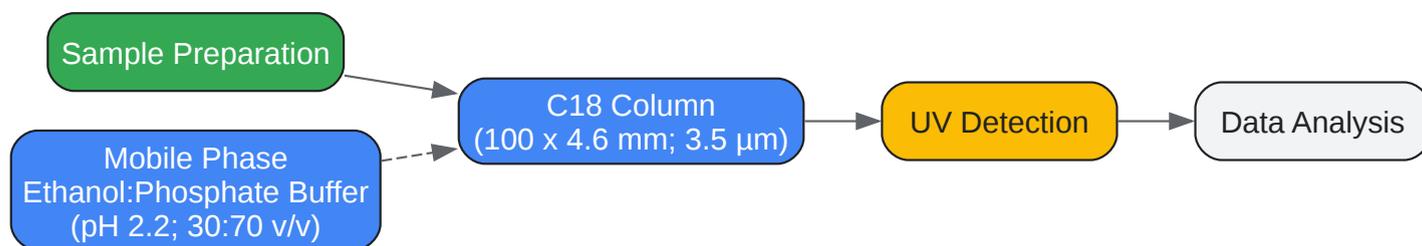
Analytical Method for Stability Monitoring

A stability-indicating method is essential for quantifying enalapril and its degradation products. The official pharmacopoeial method uses a C8 column (250 × 4.6 mm; 5 μm) and a mobile phase of acetonitrile and phosphate buffer (pH 2.2; 25:75 v/v) [3].

A **greener, optimized HPLC-UV method** has been developed to reduce environmental impact and analysis time while maintaining reliability [3].

- **Analytes:** Enalapril, Enalaprilat, Diketopiperazine (DKP).
- **Column:** C18 (100 × 4.6 mm; 3.5 μm).
- **Mobile Phase:** Ethanol and phosphate buffer (pH 2.2; 30:70 v/v).
- **Detection:** UV.
- **Method Validation:**
 - **Linearity for Enalapril:** 140–260 μg mL⁻¹.
 - **Greenness Scores:**
 - **Eco-Scale:** 84 (vs. 89 for the official method).
 - **AGREE:** 0.78 (vs. 0.57 for the official method).
- **Key Advantages:**
 - Reduces run time by ~8 minutes.
 - Cuts organic solvent consumption by 17.1 mL per analysis.
 - Uses ethanol, a greener alternative to acetonitrile.

The workflow for this analytical method is illustrated below.



[Click to download full resolution via product page](#)

Frequently Asked Questions (FAQs)

- **Q1: Why does my enalapril formulation degrade faster in a blister pack than in a bottle?** This is likely due to **photolytic degradation**. Enalapril, especially in dry powder form, is sensitive to daylight [2]. Transparent blister packs offer less protection from light compared to opaque bottles. For critical stability, use **light-resistant packaging**.
- **Q2: We see different degradation products in our tablets versus the API. Why?** The **drug-matrix (excipients) pH is a critical factor**. A study showed that a tablet with a basic matrix degraded primarily to **enalaprilat**, while a tablet with an acidic matrix degraded primarily to the **diketopiperazine (DKP)** derivative [2]. You must test the stability of your specific formulation, not just the pure Active Pharmaceutical Ingredient (API).
- **Q3: How can I make our stability testing more environmentally friendly?** Adopt the principles of **Green Analytical Chemistry**. You can replace your existing HPLC method with the greener one detailed above. This switch to a shorter C18 column and ethanol-based mobile phase reduces analysis time, cost, and environmental impact while maintaining statistical reliability [3].
- **Q4: What is the single most important factor for stabilizing solid enalapril formulations?** **Control humidity and the pH of your excipient blend. Enalapril maleate** is relatively stable in the solid state but becomes unstable when mixed with excipients and exposed to heat and moisture [2]. Using an **acidic drug-matrix** can significantly reduce the extent of degradation under accelerated stability conditions.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Study of forced degradation behavior of enalapril maleate by LC and... [pubmed.ncbi.nlm.nih.gov]
2. Effect of the drug-matrix on the stability of enalapril maleate ... [pubmed.ncbi.nlm.nih.gov]
3. A green HPLC-UV method for the simultaneous analysis of enalapril ... [pubs.rsc.org]

To cite this document: Smolecule. [Enalapril Stability: Core Concepts & Degradation Pathways].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b007505#preventing-enalapril-degradation-during-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com